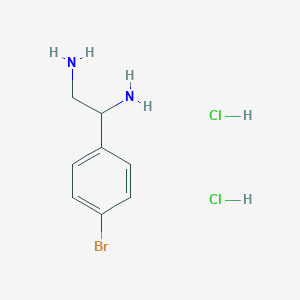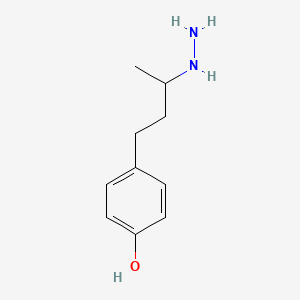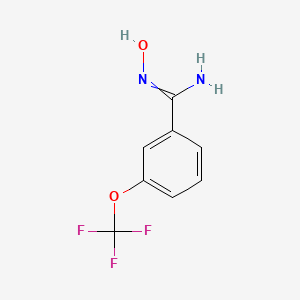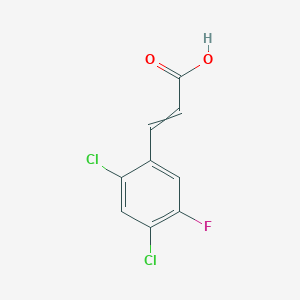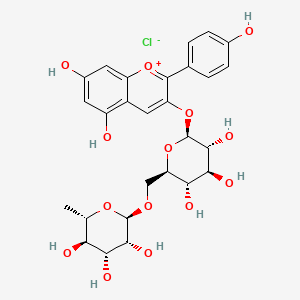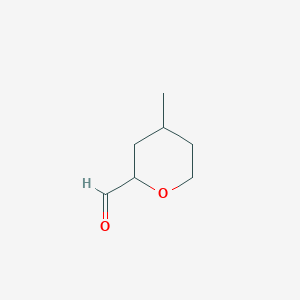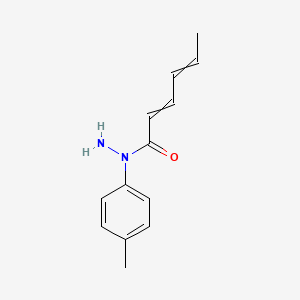
1h-Indazole-1-carboxylic acid,3-chloro-6-nitro-,1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
The synthesis of 1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions typically involve the use of a catalyst, such as copper acetate (Cu(OAc)2), and an oxidant, such as oxygen (O2), in a solvent like dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . The compound’s effects on these molecular targets can lead to the inhibition of cancer cell growth and other biological activities.
Comparaison Avec Des Composés Similaires
1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
1H-Indazole-1-carboxylic acid, 3-iodo-, 1,1-dimethylethyl ester: This compound has a similar structure but with an iodine atom instead of a chlorine atom.
1H-Indazole-1-carboxylic acid, 4-amino-3-chloro-, 1,1-dimethylethyl ester: This compound has an amino group instead of a nitro group.
The uniqueness of 1H-Indazole-1-carboxylic acid, 3-chloro-6-nitro-, 1,1-dimethylethyl ester lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
219507-79-6 |
|---|---|
Formule moléculaire |
C12H12ClN3O4 |
Poids moléculaire |
297.69 g/mol |
Nom IUPAC |
tert-butyl 3-chloro-6-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12ClN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3 |
Clé InChI |
GDLPSTZFEFRBQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)
![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)

